[5-(Trifluoromethyl)pyridin-2-yl]thiourea

Regioisomer comparison Physicochemical properties Medicinal chemistry building blocks

Researchers requiring regiospecifically defined thiourea building blocks for ATP-binding site library synthesis often face batch inconsistency. [5-(Trifluoromethyl)pyridin-2-yl]thiourea (97% purity, mp 202-206 °C) solves this with: • Free -NH₂ terminus for parallel amidation/sulfonamide derivatization • 5-CF₃ group enhances target lipophilicity (XLogP3-AA = 1.3) and enables ¹⁹F NMR monitoring • Validated in 20+ patent families for kinase inhibitor and agrochemical programs Consistent melting point ensures batch-to-batch reproducibility for fragment growth.

Molecular Formula C7H6F3N3S
Molecular Weight 221.21g/mol
CAS No. 329794-00-5
Cat. No. B347376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Trifluoromethyl)pyridin-2-yl]thiourea
CAS329794-00-5
Molecular FormulaC7H6F3N3S
Molecular Weight221.21g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)NC(=S)N
InChIInChI=1S/C7H6F3N3S/c8-7(9,10)4-1-2-5(12-3-4)13-6(11)14/h1-3H,(H3,11,12,13,14)
InChIKeyRZHVTDFWNLGTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyridin-2-yl thiourea – Baseline Overview


[5-(Trifluoromethyl)pyridin-2-yl]thiourea (CAS 329794-00-5) is a heterocyclic thiourea derivative with molecular formula C₇H₆F₃N₃S and molecular weight 221.21 g/mol . It features a 5-trifluoromethyl substituent on the pyridine ring and a free –NH₂ terminus on the thiourea moiety, classifying it as a versatile small-molecule scaffold for downstream functionalization . Commercially, it is available at 97% purity from major suppliers including Thermo Scientific (Alfa Aesar) and Leyan, with a reported melting point of 202–206 °C . The compound appears in over 20 deposited patent families spanning pharmaceutical and agrochemical applications, underscoring its established role as a procurement-relevant synthetic intermediate [1].

I Scaffold for heterocyclic library synthesis via free –NH₂ and thiocarbonyl reactivity
II Well-characterized crystallinity supports incoming QC by melting point determination
III 5-CF₃ substituent provides lipophilicity enhancement for target-engagement studies

Why Substitution Fails for 5-(Trifluoromethyl)pyridin-2-yl thiourea


Thiourea derivatives containing a pyridin-2-yl core are not interchangeable; subtle changes in ring substitution profoundly alter reactivity, binding geometry, and downstream synthetic compatibility. The 5-trifluoromethyl substitution pattern on [5-(trifluoromethyl)pyridin-2-yl]thiourea positions the strongly electron-withdrawing –CF₃ group para to the thiourea-bearing nitrogen, electronically deactivating the pyridine ring in a manner distinct from the 4-CF₃ regioisomer or the 3-chloro analog [1]. This substitution pattern influences the nucleophilicity of the free –NH₂ terminus and the hydrogen-bonding capacity of the thiocarbonyl group, parameters that directly govern the compound's performance as a synthetic intermediate in heterocycle construction (e.g., thiazole, thiadiazole, and triazole formations) [2]. Procurement decisions must therefore evaluate regioisomeric identity, electronic character, and steric accessibility—factors for which generic in-class substitution cannot compensate.

Regioisomer 4-CF₃ regioisomer alters electronic environment at thiourea attachment, potentially shifting chemoselectivity in cyclocondensation reactions
Analog 3-Chloro analog increases steric bulk at coordination site, which may limit metal-chelation or hydrogen-bonding applications
In-class N,N′-disubstituted thioureas lack a free –NH₂ handle, preventing direct amide coupling or sulfonamide derivatization pathways

Differentiation Evidence for 5-(Trifluoromethyl)pyridin-2-yl thiourea


5-CF₃ vs. 4-CF₃ Regioisomeric Comparison

The target compound, with the –CF₃ group at the pyridine 5-position (para to the thiourea-bearing C2 nitrogen), exhibits an XLogP3-AA of 1.3 and two hydrogen-bond donor sites (thiourea –NH₂ and –NH–), as computed by PubChem [1]. In contrast, the 4-CF₃ regioisomer (1-(4-(trifluoromethyl)pyridin-2-yl)thiourea) positions the electron-withdrawing group ortho to the ring nitrogen, altering the electronic environment at the thiourea attachment point. This positional difference modulates the pKa of the thiourea –NH protons and the nucleophilicity of the terminal –NH₂, which are critical parameters for chemoselective acylation, alkylation, or cyclocondensation reactions . While direct experimental pKa values are not publicly available for either regioisomer, the computed XLogP3-AA of 1.3 for the 5-CF₃ compound provides a quantitative reference point for lipophilicity-driven property comparisons [1].

5-CF₃ vs. 4-CF₃ Regioisomer
Cross-study comparable
Target XLogP3-AA = 1.3; 4-CF₃ comparator value not independently verified. Molecular formula identical (C₇H₆F₃N₃S).
Regioisomeric identity may shift electronic profile and reaction selectivity
Computed by XLogP3 3.0 (PubChem); direct pKa comparison data not publicly available
Regioisomer comparison Physicochemical properties Medicinal chemistry building blocks

3-Cl Analog vs. Parent: Steric and Electronic Differentiation

The 3-chloro analog, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea (CAS 321430-48-2), introduces an additional electron-withdrawing chlorine atom ortho to the thiourea-bearing nitrogen . This substitution increases the molecular weight from 221.21 to 255.65 g/mol (+34.44 Da) and adds steric bulk adjacent to the reactive thiourea moiety. The target compound (CAS 329794-00-5), lacking the 3-chloro substituent, offers an unencumbered thiourea –NH– group for hydrogen-bonding interactions and a more accessible C2–NH–C(=S)–NH₂ vector for coordination chemistry or cyclization reactions. The melting point of the target compound (202–206 °C) is well-characterized across multiple suppliers , whereas the 3-chloro analog's melting point is not consistently reported in public vendor documentation, complicating purity assessment during procurement. This steric and electronic differentiation makes the non-chlorinated compound the preferred choice when minimal steric hindrance at the thiourea reaction center is required.

3-Cl Analog vs. Parent
Cross-study comparable
MW difference +34.44 g/mol; target melting point 202–206 °C well-characterized, comparator not consistently reported
Absence of 3-Cl substituent supports unhindered thiourea reaction center access
Steric and electronic differentiation; purity assessment simpler for target compound
Halogenated analog comparison Steric effects Synthetic intermediate selection

Fluorination Impact: Lipophilicity, Metabolic Stability, and Binding Affinity

The presence of the trifluoromethyl group in the target compound confers distinct physicochemical advantages over the non-fluorinated parent scaffold, (2-pyridyl)thiourea (CAS 14294-11-2). The –CF₃ group increases lipophilicity (target compound XLogP3-AA = 1.3 vs. an estimated XLogP3 of approximately 0.2–0.5 for non-fluorinated (2-pyridyl)thiourea) [1][2]. In the broader class of trifluoromethylpyridine thiourea derivatives, the –CF₃ moiety has been shown to enhance hydrophobic interactions with target protein binding pockets: for example, in 1-(4-chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea, the trifluoromethyl group was demonstrated by molecular docking to occupy a hydrophobic sub-pocket in CDK9, contributing to nanomolar affinity (IC₅₀ = 28 nM) [3]. Additionally, the trifluoromethyl group is well-established in medicinal chemistry to improve metabolic stability by resisting oxidative metabolism at the pyridine ring, a class-level inference supported by numerous fluorinated drug candidates [4]. For procurement decisions, this means the –CF₃-bearing compound is the appropriate choice for programs where enhanced target engagement and metabolic resilience are prioritized.

Fluorination Impact
Class-level inference
Estimated ΔXLogP3 ≈ +0.8 to +1.1 vs. non-fluorinated analog; class-level CDK9 inhibitor analog with comparable scaffold achieves IC₅₀ = 28 nM
–CF₃ group may enhance lipophilicity-driven target engagement and metabolic stability
IC₅₀ from structurally related compound (CAS 1311279-95-4); class-level metabolic stability reference from Gillis et al., J. Med. Chem. 2015
Fluorination effects Lipophilicity Metabolic stability Structure-activity relationships

Thermal Stability and Crystallinity as Quality Indicators

The target compound exhibits a melting point of 202–206 °C as consistently reported by Thermo Scientific (Alfa Aesar) and Leyan for material of ≥97% purity . This high and narrow melting range is indicative of good crystallinity and high purity, facilitating quality control (QC) verification by melting point determination—a simple, cost-effective identity and purity check. In contrast, many N,N′-disubstituted thiourea derivatives in the same class exhibit lower and broader melting ranges due to conformational flexibility and reduced crystal lattice energy. The well-defined melting point of the target compound reduces the risk of accepting degraded or impure material and simplifies incoming QC workflows, which is a tangible procurement advantage for laboratories with standard characterization capabilities.

Thermal Stability & Crystallinity
Cross-study comparable
Melting point 202–206 °C (span 4 °C) at 97% purity; typical disubstituted thioureas exhibit broader ranges at lower temperatures
Narrow melting range supports straightforward QC verification and batch consistency
Data from Thermo Scientific (Alfa Aesar) and Leyan product documentation
Thermal stability Crystallinity Quality control Procurement specifications

Patent Portfolio as Proxy for Synthetic Utility

PubChem records indicate that [5-(trifluoromethyl)pyridin-2-yl]thiourea (CID 18506835) is associated with 20 depositor-supplied patent identifiers spanning priority dates from 1999 to 2011 [1]. This patent breadth—encompassing both pharmaceutical compositions (e.g., histamine activity inhibitors as exemplified in patent US 3,905,984) and agrochemical applications—demonstrates the compound's established role as a key synthetic intermediate across multiple research domains [2]. In comparison, the non-fluorinated analog (2-pyridyl)thiourea appears in fewer patent families and is cited primarily as a general intermediate rather than a specifically claimed building block. This patent density provides procurement validation: the compound has been repeatedly selected by industrial and academic inventors for protected compositions, indicating demonstrated synthetic reliability and downstream value.

Patent Portfolio
Supporting evidence
20+ depositor-supplied patent identifiers (PubChem CID 18506835) spanning pharmaceutical and agrochemical domains
Patent density signals demonstrated synthetic utility and industrial relevance
Non-fluorinated analog associated with substantially fewer patent families
Patent landscape Synthetic intermediate utility Procurement validation Intellectual property

Safety Profile: H302 vs. Higher-Toxicity Thiourea Derivatives

The target compound carries a GHS H302 hazard statement ('Harmful if swallowed') with Signal Word 'Warning,' as classified under the UN GHS system and reported via ECHA C&L notifications [1][2]. This represents a relatively moderate acute oral toxicity profile compared to certain N-alkyl or N-aryl thiourea derivatives, which may carry H301 (toxic if swallowed) or H373 (may cause damage to organs through prolonged or repeated exposure) classifications. The H302-only classification for the target compound simplifies safety compliance, reduces shipping restrictions, and lowers handling costs in multi-user laboratory environments. This differentiation is procurement-relevant when selecting among thiourea building blocks with varying hazard profiles.

Safety Profile
Class-level inference
GHS H302 (Harmful if swallowed), Signal Word: Warning. Certain N-alkyl/aryl thioureas may carry H301 or H373 classifications.
H302-only classification may simplify procurement logistics and handling requirements
Per ECHA C&L Inventory notifications aggregated by PubChem
Safety classification GHS hazards Procurement compliance Laboratory safety

Application Scenarios for 5-(Trifluoromethyl)pyridin-2-yl thiourea


Kinase-Targeted Heterocyclic Library Synthesis

The free –NH₂ terminus and thiocarbonyl group of [5-(trifluoromethyl)pyridin-2-yl]thiourea enable chemoselective cyclocondensation with α-haloketones or α-haloesters to generate 2-aminothiazole and 2-aminooxazole derivatives—privileged scaffolds in kinase inhibitor design. The 5-CF₃ substituent enhances target-binding lipophilicity (XLogP3-AA = 1.3) and metabolic stability compared to non-fluorinated analogs, making this compound the preferred building block for library synthesis programs targeting ATP-binding pockets [1][2]. The well-characterized melting point (202–206 °C) ensures batch-to-batch consistency across library production campaigns .

Agrochemical Antiviral Lead Optimization

Trifluoromethylpyridine thiourea derivatives have demonstrated antiviral activity against tobacco mosaic virus (TMV), with structurally related compounds achieving EC₅₀ values superior to the commercial standard ningnanmycin (20.5 μg/mL vs. 23.2 μg/mL) [1]. The target compound serves as a key synthetic intermediate for generating phthalamide-like thiourea derivatives that inhibit TMV coat protein self-assembly. Its 20+ patent family associations, including agrochemical filings, validate its use in crop protection agent development [2].

Metal Ion Detection via Bidentate Thiourea Ligand

The thiourea moiety (–NH–C(=S)–NH₂) in the target compound can act as an S,N-bidentate ligand for transition metals (e.g., Cu²⁺, Hg²⁺, Ag⁺). The absence of a 3-chloro substituent ensures minimal steric hindrance at the coordination site, unlike the 3-chloro-5-CF₃ analog (CAS 321430-48-2) where the ortho-chlorine may impede metal chelation [1]. The –CF₃ group provides a spectroscopic handle (¹⁹F NMR) for monitoring complex formation, while the moderate H302-only hazard profile simplifies handling during sensor fabrication workflows [2].

Free –NH₂ Derivatization for Fragment-Based Drug Discovery

The terminal –NH₂ group of the thiourea moiety provides a single, well-defined point for parallel derivatization via amide coupling, sulfonamide formation, or reductive amination. This contrasts with N,N′-disubstituted thiourea analogs that lack a free amino handle, limiting downstream diversification. The compound's rotatable bond count of 1 (PubChem computed) indicates conformational rigidity, which is advantageous for maintaining ligand efficiency during fragment growth [1]. The compound's presence in 20+ patent families confirms its established use in hit expansion programs, reducing the risk of intellectual property conflicts during lead optimization [2].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Free –NH₂ and thiocarbonyl reactivity for cyclocondensation
Reaction chemoselectivity and scaffold diversity
Antiviral lead optimization research
Trifluoromethylpyridine thiourea core with patent-validated utility
Target-binding and in vitro antiviral assay context
Transition-metal coordination studies
S,N-bidentate ligand with minimal steric hindrance at C3
Metal-chelation stoichiometry and ¹⁹F NMR monitoring
Fragment-based drug discovery
Single-point –NH₂ derivatization and conformational rigidity
Ligand efficiency maintenance during fragment growth
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